molecular formula C6H5BrN2O3 B2490524 2-Bromo-5-methoxy-3-nitropyridine CAS No. 1805025-96-0

2-Bromo-5-methoxy-3-nitropyridine

Cat. No.: B2490524
CAS No.: 1805025-96-0
M. Wt: 233.021
InChI Key: BRGJCJSKKQPHAE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-3-nitropyridine. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in acetonitrile.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 2-Bromo-5-methoxy-3-aminopyridine.

    Coupling: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methoxy-3-nitropyridine is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which allows for diverse chemical reactivity

Properties

IUPAC Name

2-bromo-5-methoxy-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJCJSKKQPHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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